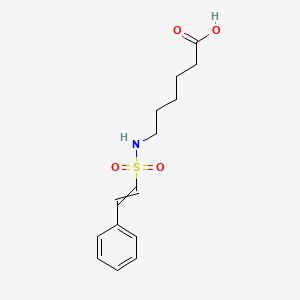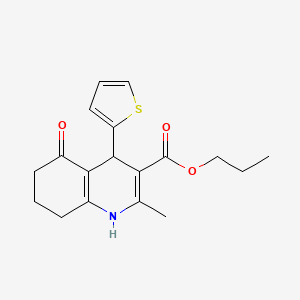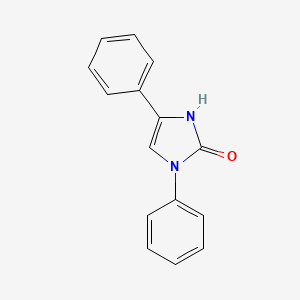
6-(2-Phenylethenesulfonamido)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Phenylethenesulfonamido)hexanoic acid is an organic compound with the molecular formula C14H19NO4S It is characterized by the presence of a phenylethenesulfonamido group attached to a hexanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylethenesulfonamido)hexanoic acid typically involves multi-step organic reactions. One common method is the reaction of hexanoic acid with phenylethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified and converted to the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Phenylethenesulfonamido)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
6-(2-Phenylethenesulfonamido)hexanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(2-Phenylethenesulfonamido)hexanoic acid involves its interaction with specific molecular targets. The phenylethenesulfonamido group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects of the compound .
Comparación Con Compuestos Similares
Similar Compounds
6-Phenylhexanoic acid: This compound has a similar hexanoic acid backbone but lacks the phenylethenesulfonamido group.
4-Phenylbutyric acid: Another similar compound with a shorter carbon chain and different functional groups.
Phenylacetic acid: This compound has a phenyl group attached to an acetic acid backbone.
Uniqueness
6-(2-Phenylethenesulfonamido)hexanoic acid is unique due to the presence of the phenylethenesulfonamido group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C14H19NO4S |
|---|---|
Peso molecular |
297.37 g/mol |
Nombre IUPAC |
6-(2-phenylethenylsulfonylamino)hexanoic acid |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)9-5-2-6-11-15-20(18,19)12-10-13-7-3-1-4-8-13/h1,3-4,7-8,10,12,15H,2,5-6,9,11H2,(H,16,17) |
Clave InChI |
DOCOYOQDXZNCEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12491048.png)
amino}thiophene-2-carboxylic acid](/img/structure/B12491050.png)
![4-({(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12491057.png)
![4-fluoro-N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B12491064.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-methylcyclohexyl)piperazine](/img/structure/B12491068.png)
![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide](/img/structure/B12491073.png)


![Ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12491103.png)
![3,4,5-triethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12491107.png)
![4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B12491111.png)
![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B12491116.png)
![3-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12491118.png)
